molecular formula C21H28N2O9S B1419106 Tolpyralate CAS No. 1101132-67-5

Tolpyralate

Cat. No.: B1419106
CAS No.: 1101132-67-5
M. Wt: 484.5 g/mol
InChI Key: GHLCSCRDVVEUQD-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Tolpyralate primarily targets the enzyme 4-hydroxyphenyl-pyruvate dioxygenase (HPPD) in plants . This enzyme plays a crucial role in the tyrosine degradation pathway .

Mode of Action

Upon absorption by the plant, this compound disrupts an essential function in the plant’s physiology . It blocks the production of the HPPD enzyme . This inhibition prevents the plant from producing plastoquinone and alpha-tocopherol compounds .

Biochemical Pathways

The inhibition of the HPPD enzyme by this compound disrupts the tyrosine degradation pathway . This disruption leads to the blockage of carotenoid biosynthesis in plants . Carotenoids are essential for photosynthesis, and their absence leads to the bleaching of new plant growth .

Pharmacokinetics

It is known that this compound is rapidly absorbed by leaf and stem tissue .

Result of Action

The primary result of this compound’s action is the bleaching of new plant growth . This occurs because the inhibition of the HPPD enzyme by this compound blocks carotenoid biosynthesis, which is essential for photosynthesis . Without carotenoids, the plant cannot carry out photosynthesis effectively, leading to the bleaching effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. This is because this compound has properties and characteristics associated with chemicals detected in groundwater and may leach into groundwater, particularly where soils are permeable, and the water table is shallow . Furthermore, this compound has a high potential for reaching surface water via runoff for several months or more after application, especially in poorly draining soils and soils with shallow groundwater .

Preparation Methods

Tolpyralate is synthesized using 2,6-dichlorotoluene as a raw material. The synthesis involves several steps:

  • Preparation of the required acid via a Friedel-Crafts reaction with mesyl chloride.
  • Regioselective aromatic substitution reaction under basic conditions.
  • Palladium-catalyzed carbonylation under high pressure.
  • O-acylation with a dione, followed by an O-acyl to C-acyl rearrangement to yield the pyrazole.
  • Alkylation under phase transfer conditions to give this compound .

Chemical Reactions Analysis

Tolpyralate undergoes various chemical reactions, including:

    Oxidation: Involves the transformation of functional groups within the molecule.

    Reduction: Typically involves the addition of hydrogen or removal of oxygen.

    Substitution: Commonly involves the replacement of one functional group with another.

    Reagents and Conditions: Common reagents include thionyl chloride, N,N-dimethylformamide, and palladium catalysts.

Scientific Research Applications

Tolpyralate has several scientific research applications:

Comparison with Similar Compounds

Tolpyralate is compared with other Group 27 herbicides such as mesotrione and topramezone. While all these compounds inhibit the 4-hydroxyphenylpyruvate dioxygenase enzyme, this compound exhibits higher efficacy on a broader range of weed species when co-applied with atrazine. It provides superior control of certain weed species compared to mesotrione and topramezone .

Similar Compounds

  • Mesotrione
  • Topramezone
  • Isoxaflutole

This compound’s unique chemical structure and high herbicidal activity make it a valuable tool in modern agriculture, particularly for managing glyphosate-resistant weeds .

Properties

IUPAC Name

1-[2-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-methylsulfonylbenzoyl]pyrazol-3-yl]oxyethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O9S/c1-7-23-20(31-14(3)32-21(25)29-5)16(12-22-23)18(24)15-8-9-17(33(6,26)27)19(13(15)2)30-11-10-28-4/h8-9,12,14H,7,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLCSCRDVVEUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)OCCOC)C)OC(C)OC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894199
Record name Tolpyralate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101132-67-5
Record name Tolpyralate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101132675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolpyralate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-1-{1-ethyl-4-[4-mesyl-3-(2-methoxyethoxy)-o-toluoyl]pyrazol-5-yloxy}ethyl methyl carbonate; tolpyralate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLPYRALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30799TIHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-Hydroxy-1-ethylpyrazol-4-yl 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)phenyl ketone (300 mg) was dissolved in 2-butanone (10 mL), and potassium carbonate (130 mg) and tetrabutylammonium bromide (15 mg) were added. After stirring at room temperature for 10 minutes, 1-chloroethyl methyl carbonate (purity: 85%, 270 mg) was added at room temperature, followed by heating and refluxing for 3 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and poured into water and then extracted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid and a saturated sodium chloride aqueous solution, followed by drying over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The obtained residue was purified by column chromatography with n-hexane:ethyl acetate=1:1, to obtain the desired product (180 mg) as slightly yellow solid. The NMR spectrum data of this product are as follows.
Name
5-Hydroxy-1-ethylpyrazol-4-yl 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)phenyl ketone
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
15 mg
Type
catalyst
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of tolpyralate?

A1: this compound is a 4-HPPD-inhibiting herbicide. [] This enzyme is crucial in the tyrosine degradation pathway, which ultimately leads to the biosynthesis of carotenoids. Carotenoids protect chlorophyll from degradation by reactive oxygen species (ROS). By inhibiting 4-HPPD, this compound disrupts carotenoid production, leading to chlorophyll destruction and ultimately plant death. [, ]

Q2: Is there evidence that reactive oxygen species (ROS) play a role in this compound's herbicidal activity?

A2: Yes, research suggests a synergistic effect when this compound is combined with herbicides that generate ROS. This synergy was observed for the control of several broadleaf weed species, indicating that ROS generation enhances this compound's efficacy. []

Q3: Does this compound exhibit any residual activity?

A3: Yes, studies have shown that this compound, particularly when combined with atrazine, displays residual activity against glyphosate-resistant Canada fleabane. This residual activity was comparable to other industry standard herbicides. [, ]

Q4: What is the chemical structure of this compound?

A4: this compound features a unique 1-alkoxyethyl methyl carbonate group on the N-ethyl pyrazole moiety. This distinctive structure contributes to its high herbicidal activity against various weed species, including glyphosate-resistant ones. []

Q5: What adjuvants are recommended for use with this compound?

A5: Research suggests that the efficacy of this compound is often enhanced when combined with specific adjuvants. Methylated seed oil (MSO) is frequently recommended for use with this compound + atrazine mixtures for improved weed control across various species. [, , ]

Q6: Does the presence of Roundup WeatherMAX® influence the need for additional adjuvants?

A6: Studies indicate that the adjuvant system present in Roundup WeatherMAX® may be sufficient for optimal performance of this compound + atrazine mixtures. When these herbicides were combined with Roundup WeatherMAX®, the addition of MSO and/or UAN did not consistently lead to significant improvements in weed control. [, ]

Q7: What is the efficacy of this compound against multiple-herbicide-resistant (MHR) weeds?

A7: Research has shown this compound to be effective against certain MHR weeds. When combined with atrazine, this compound demonstrated control of MHR waterhemp comparable to other herbicide standards. [, , ] It also showed efficacy against glyphosate and cloransulam-methyl resistant horseweed, particularly when mixed with atrazine. []

Q8: Are there any documented cases of weed resistance to this compound?

A8: Yes, there is at least one documented case of resistance to this compound. A fall panicum accession from Wisconsin showed high resistance to this compound, attributed to an Asp-376Glu amino acid substitution in one copy of the ALS gene. []

Q9: Has any corn sensitivity to this compound been observed?

A9: Yes, while generally considered to have excellent crop tolerance, a case of severe this compound sensitivity was observed in a sweet corn inbred line. This sensitivity was not linked to the Nsf1 locus, which confers tolerance to many corn herbicides, including other HPPD-inhibitors. This suggests a novel genetic factor is responsible for this sensitivity. []

Q10: How does this compound interact with other herbicides?

A11: this compound is often used in combination with other herbicides, most commonly atrazine, to broaden the weed control spectrum and enhance efficacy. This combination has proven particularly effective against various weed species, including MHR waterhemp and Canada fleabane. [, , ]

Q11: Is there any information on the specific interactions between this compound and atrazine?

A12: Yes, research has shown that the interaction between this compound and atrazine can vary depending on the specific weed species, the application rate, and the evaluated response parameter. While often synergistic, additive interactions have also been observed. Therefore, broad generalizations about their interaction should be made cautiously. []

Q12: How does the interaction of this compound with atrazine compare to its interaction with other photosystem II (PSII) inhibitors?

A13: Studies have explored the use of alternative PSII inhibitors, like bromoxynil and bentazon, with this compound, particularly in regions where atrazine use is restricted. These combinations generally demonstrated good control of MHR waterhemp, with some interactions being synergistic. [] Similarly, in controlling GR horseweed, bromoxynil or bentazon proved to be effective alternatives to atrazine when tank-mixed with this compound. []

Q13: Does the addition of grass herbicides to a this compound + atrazine mixture provide any benefit?

A14: Yes, research suggests that adding a grass herbicide to a this compound + atrazine mixture can enhance weed control efficacy, particularly for annual grasses like barnyardgrass and foxtail species. This improvement was observed in late-season weed control without increasing corn injury. []

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